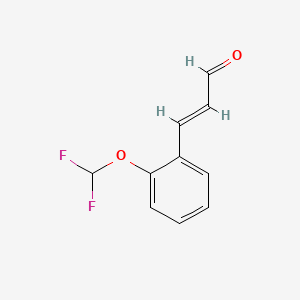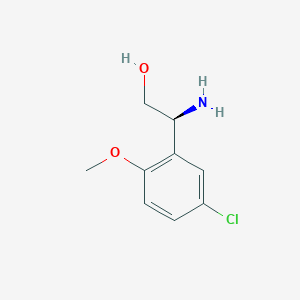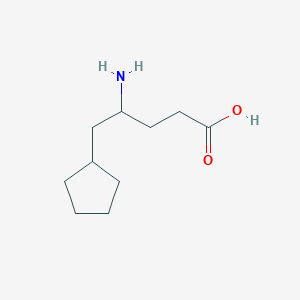
4-Amino-5-cyclopentylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-cyclopentylpentanoic acid is an organic compound with the molecular formula C10H19NO2. . This compound is characterized by the presence of an amino group attached to a cyclopentyl ring and a pentanoic acid chain. It has a molecular weight of 185.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyclopentylpentanoic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with a suitable amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often employs catalytic hydrogenation techniques to achieve high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyclopentylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
4-Amino-5-cyclopentylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter modulator.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-5-cyclopentylpentanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This interaction can influence various physiological processes, including pain perception and mood regulation .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopentylpentanoic acid: Similar structure but lacks the amino group.
4-Amino-pentanoic acid: Similar structure but lacks the cyclopentyl ring.
Uniqueness
4-Amino-5-cyclopentylpentanoic acid is unique due to the presence of both an amino group and a cyclopentyl ring, which confer distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-amino-5-cyclopentylpentanoic acid |
InChI |
InChI=1S/C10H19NO2/c11-9(5-6-10(12)13)7-8-3-1-2-4-8/h8-9H,1-7,11H2,(H,12,13) |
InChI Key |
CZFUDFPCQLTNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


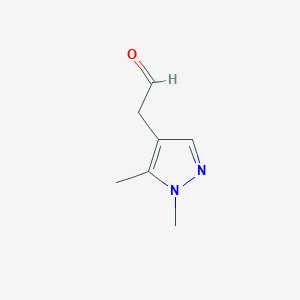
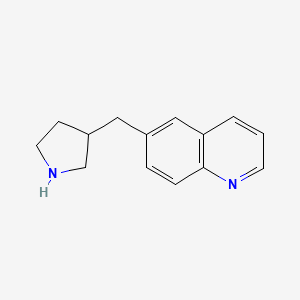
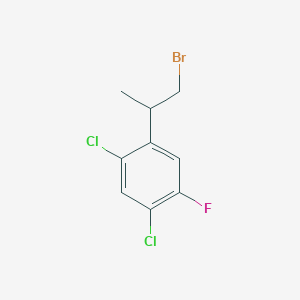
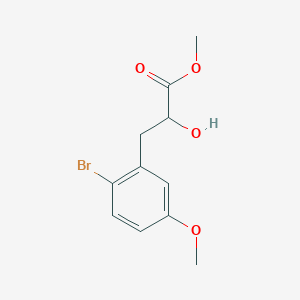
![[1-(4-Ethoxyphenyl)cyclopropyl]methanol](/img/structure/B15320290.png)
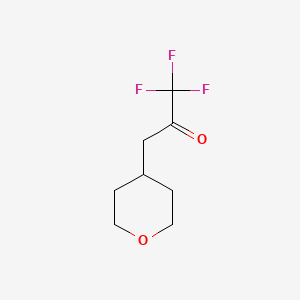

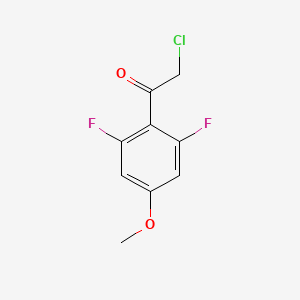
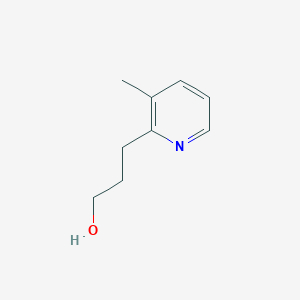

![2-[2-(Tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B15320325.png)
